molecular formula C3H7NO2 B104464 L-Alanine-13C3 CAS No. 100108-77-8

L-Alanine-13C3

Cat. No.: B104464
CAS No.: 100108-77-8
M. Wt: 92.072 g/mol
InChI Key: QNAYBMKLOCPYGJ-GCCOVPGMSA-N
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Description

L-Alanine-13C3 is a stable isotope-labeled compound of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and protein structures.

Mechanism of Action

Target of Action

L-Alanine-13C3 is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of L-Alanine are the various enzymes and biochemical pathways involved in protein synthesis and other metabolic functions .

Mode of Action

This compound interacts with its targets by participating in metabolic reactions. As an amino acid, it is incorporated into proteins during protein synthesis. The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .

Biochemical Pathways

L-Alanine is involved in several biochemical pathways. It plays a role in sugar and acid metabolism, contributing to energy production for muscle tissue, the brain, and the central nervous system . The 13C label on this compound allows researchers to trace its involvement in these pathways .

Result of Action

The action of this compound results in its incorporation into proteins and participation in metabolic processes. This can lead to changes in cellular function depending on the specific proteins and pathways involved . The 13C label allows researchers to track these changes .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the presence of other metabolites, the pH of the environment, and the presence of specific enzymes. Understanding these influences can provide valuable insights into the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, L-Alanine-13C3 interacts with various enzymes, proteins, and other biomolecules. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of This compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-13C3 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the alanine structure. For example, starting with 13C-labeled glucose, the compound can be synthesized through a series of enzymatic reactions that convert glucose to pyruvate, which is then transaminated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing 13C-labeled glucose or other carbon sources, and the resulting this compound is extracted and purified .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyruvate.

    Reduction: It can be reduced to form alaninol.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

L-Alanine-13C3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Alanine-13C2: Labeled with two carbon-13 atoms.

    L-Alanine-1-13C: Labeled with one carbon-13 atom.

    L-Alanine-13C3,15N: Labeled with three carbon-13 atoms and one nitrogen-15 atom.

Uniqueness

This compound is unique due to its complete labeling of all three carbon atoms, providing a more detailed and comprehensive analysis in NMR studies compared to partially labeled compounds .

Properties

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GCCOVPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583958
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100108-77-8
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is L-Alanine-13C3 used in this research?

A1: this compound serves as a model system to demonstrate the capabilities of a novel two-dimensional solid-state NMR technique []. This technique, which utilizes dipolar recoupling, aims to determine internuclear distances within molecules. this compound, with its known structure and 13C labeling at the C3 position, provides a well-defined system to validate the accuracy and applicability of this NMR method [].

Q2: What specific information about this compound can be obtained using this 2D solid-state NMR technique?

A2: The technique described in the paper focuses on measuring internuclear distances within molecules []. By analyzing the cross-peak buildup curves in the 2D NMR spectra of this compound, researchers can determine distances between the 13C-labeled carbon (C3) and other nuclei in the molecule []. This information is valuable for confirming molecular structures and understanding spatial relationships between atoms in the solid state.

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